(5-Nitrofuran-2-yl)methyl 2-bromoacetate
Description
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is a chemical compound with the molecular formula C7H6BrNO5. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and bromo functional groups. This compound is often used as a building block in organic synthesis due to its reactivity and functional group diversity .
Properties
CAS No. |
6281-24-9 |
|---|---|
Molecular Formula |
C7H6BrNO5 |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl 2-bromoacetate |
InChI |
InChI=1S/C7H6BrNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |
InChI Key |
LQGRFYQHIQYYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl 2-bromoacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as (5-nitrofuran-2-yl)methyl azide or (5-nitrofuran-2-yl)methyl thiol.
Reduction: Formation of (5-aminofuran-2-yl)methyl 2-bromoacetate.
Oxidation: Formation of oxygenated derivatives like this compound oxide.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl 2-bromoacetate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes. The bromo group can participate in substitution reactions, allowing the compound to modify other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the nitro and furan groups.
(5-Nitrofuran-2-yl)methyl acetate: Similar but lacks the bromo group.
(5-Nitrofuran-2-yl)methyl 2-chloroacetate: Similar but contains a chloro group instead of a bromo group.
Uniqueness
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is unique due to the presence of both nitro and bromo functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a nitrofuran moiety, which is known for its biological activity against various pathogens. The presence of the bromoacetate group enhances its reactivity, potentially leading to diverse biological effects.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Klebsiella pneumoniae | 0.25 |
| Enterococcus faecalis | 0.25 |
| Enterobacter cloacae | 0.25 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its antimicrobial effects involves the formation of reactive nitro species upon reduction. This process leads to the inhibition of DNA synthesis and damage to bacterial cell structures, ultimately resulting in cell death .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the nitrofuran and bromoacetate groups can significantly influence the biological activity of this compound. For instance, increasing lipophilicity through alkyl substitutions on the furan ring has been correlated with enhanced antimicrobial potency .
Study on Antimicrobial Efficacy
A recent study explored the effectiveness of this compound in vivo using a murine model infected with Staphylococcus aureus. The study found that treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent against bacterial infections .
Evaluation Against Drug-resistant Strains
Another important aspect of research focused on the compound's efficacy against drug-resistant strains of bacteria. In vitro tests showed that it maintained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (5-Nitrofuran-2-yl)methyl 2-bromoacetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 5-nitrofuran-2-ylmethanol with 2-bromoacetyl bromide under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) is a common approach. Reaction optimization should include monitoring temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of alcohol to acyl bromide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Kinetic studies using TLC or HPLC can identify side products like hydrolysis derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Expect signals for the nitrofuran moiety (e.g., aromatic protons at δ 7.2–8.0 ppm, nitro group deshielding adjacent carbons) and the bromoacetate group (e.g., methylene protons at δ 3.8–4.2 ppm).
- IR : Key peaks include C=O (1740–1760 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-Br (550–650 cm⁻¹).
- HRMS : Calculate exact mass (C₈H₇BrN₂O₅: ~307.95 g/mol) to verify molecular ion [M+H]⁺. Cross-referencing with crystallographic data (e.g., bond lengths/angles from single-crystal X-ray studies) enhances validation .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to hydrolysis (due to the bromoacetate group) and photodegradation (nitrofuran moiety). Store under inert atmosphere (argon) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways. Use stabilizers like free-radical scavengers (e.g., BHT) if decomposition involves radical intermediates .
Advanced Research Questions
Q. How can computational modeling (DFT, MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electrostatic potential surfaces to identify electrophilic sites (e.g., the α-carbon of bromoacetate). Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction kinetics. Compare computed activation energies with experimental Arrhenius plots to validate models .
Q. What experimental approaches resolve contradictions in reported biological activity data for nitrofuran-bromoacetate derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize bioassays using:
- Dose-response curves (IC₅₀/EC₅₀ values) across multiple cell lines.
- Metabolic stability tests (e.g., liver microsome assays) to account for prodrug activation.
- Target engagement studies (SPR, ITC) to measure binding affinities to hypothesized targets (e.g., microbial enzymes or kinases) .
Q. How can the environmental fate of this compound be evaluated to assess ecological risks?
- Methodological Answer : Perform:
- Hydrolytic degradation studies at varying pH (3–11) with LC-MS/MS to identify breakdown products (e.g., 5-nitrofuran methanol).
- Soil/water microcosm experiments to track biodegradation (via ¹⁴C labeling) and adsorption coefficients (Koc).
- QSAR models to predict toxicity thresholds for aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
